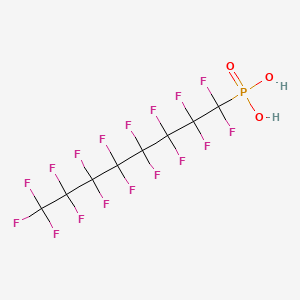![molecular formula C38H22N2O4 B8270235 7,18-dibenzyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone CAS No. 52000-81-4](/img/structure/B8270235.png)
7,18-dibenzyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone is a complex organic compound belonging to the class of perylenebis(dicarboximide) derivatives. These compounds are known for their excellent electron-transporting properties and are widely used in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone typically involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with benzylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the diisoquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely .
化学反应分析
Types of Reactions
2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone has several scientific research applications:
Organic Electronics: Used as an electron-transporting material in OFETs and OPVs due to its high electron mobility.
Photovoltaics: Acts as an electron acceptor in organic solar cells, improving the efficiency of light-to-electricity conversion.
Sensors: Utilized in the development of chemical sensors due to its sensitivity to various analytes.
Biomedical Research:
作用机制
The mechanism of action of 2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone involves its ability to transport electrons efficiently. The compound’s electron-transporting properties are attributed to its conjugated π-electron system, which allows for the delocalization of electrons across the molecule. This delocalization facilitates the movement of electrons through the material, making it an excellent candidate for use in electronic devices .
相似化合物的比较
Similar Compounds
- 2,9-Bis[(4-methoxyphenyl)methyl]anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone
- 2,9-Diheptylanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone
- 2,9-Dipropylanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone
Uniqueness
2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone is unique due to its specific benzyl substituents, which enhance its electron-transporting properties compared to other similar compounds. The presence of benzyl groups also influences its solubility and interaction with other materials, making it particularly suitable for certain applications in organic electronics and photovoltaics .
属性
CAS 编号 |
52000-81-4 |
|---|---|
分子式 |
C38H22N2O4 |
分子量 |
570.6 g/mol |
IUPAC 名称 |
7,18-dibenzyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C38H22N2O4/c41-35-27-15-11-23-25-13-17-29-34-30(38(44)40(37(29)43)20-22-9-5-2-6-10-22)18-14-26(32(25)34)24-12-16-28(33(27)31(23)24)36(42)39(35)19-21-7-3-1-4-8-21/h1-18H,19-20H2 |
InChI 键 |
YOJIBFGEZMEOMM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)CC9=CC=CC=C9)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B8270207.png)







